(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride
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Overview
Description
(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride is a chemical compound with the molecular formula C8H17NSi·HCl. It is known for its unique structure, which includes a cyclopropene ring substituted with a trimethylsilyl group and a methanamine group. This compound is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Cyclopropene Ring: The cyclopropene ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene precursor.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group is introduced via a silylation reaction, often using trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine.
Amination: The methanamine group is introduced through an amination reaction, where an amine reacts with a suitable precursor.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylsilyl group or the methanamine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles such as amines or alcohols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanol
- 2-Methyl-3-(trimethylsilyl)cycloprop-2-enecarboxaldehyde
- [2,3-bis(trimethylsilyl)-1-[1,2,3-tris(trimethylsilyl)-1-cycloprop-2-enyl]-1-cycloprop-2-enyl]-trimethylsilane
Uniqueness
(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride is unique due to its combination of a cyclopropene ring, a trimethylsilyl group, and a methanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
(2-Methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl)methanamine hydrochloride is a synthetic compound with potential applications in medicinal chemistry. Its unique structural features suggest various biological activities, which are crucial for its evaluation as a therapeutic agent. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.
The compound's molecular formula is C8H18ClNSi with a molecular weight of 191.77 g/mol. It is characterized by the presence of a cyclopropene moiety, which is known for its reactivity and potential biological implications.
Property | Value |
---|---|
Molecular Formula | C₈H₁₈ClNSi |
Molecular Weight | 191.77 g/mol |
CAS Number | 2172212-79-0 |
Purity | Specification required |
Storage Conditions | Inert atmosphere, 2-8°C |
Synthesis
The synthesis of this compound involves several steps, including the preparation of intermediates from cyclopropene derivatives. The detailed synthetic route can be found in various publications that outline the reaction conditions and purification processes .
Antimicrobial Activity
Cyclopropene derivatives have also been investigated for their antimicrobial properties. The compound's potential to inhibit bacterial growth, particularly against resistant strains like MRSA, has been suggested based on preliminary findings from related compounds . Further research is needed to establish its efficacy against specific pathogens.
Pharmacological Mechanisms
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation: Similar compounds have been shown to inhibit key signaling pathways involved in cell proliferation.
- Induction of Apoptosis: The ability to trigger apoptotic pathways could make this compound a candidate for cancer therapy.
- Antimicrobial Action: Its structural characteristics may lend themselves to interactions with microbial targets.
Properties
IUPAC Name |
(2-methyl-3-trimethylsilylcycloprop-2-en-1-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NSi.ClH/c1-6-7(5-9)8(6)10(2,3)4;/h7H,5,9H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBFKCJOETWQEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C1CN)[Si](C)(C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2172212-79-0 |
Source
|
Record name | [2-methyl-3-(trimethylsilyl)cycloprop-2-en-1-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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